molecular formula C14H20N2O3 B7559093 [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone

[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone

Cat. No. B7559093
M. Wt: 264.32 g/mol
InChI Key: GZEQDOIXJCXPSV-UHFFFAOYSA-N
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Description

[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. The compound is also known by its common name, O-2050.

Mechanism of Action

[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. The compound binds to these receptors and activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone leads to various biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and reduced anxiety. The compound has also been shown to have potential applications in addiction treatment.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone in lab experiments include its potency and selectivity for the CB1 and CB2 receptors. The compound also has a long half-life, which allows for prolonged effects. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone. These include further studies on its potential applications in pain management, anxiety, and addiction treatment. The compound could also be used to study the role of the endocannabinoid system in various physiological processes. Additionally, the development of analogs of the compound could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone involves several steps. The starting material for the synthesis is 5-methyl-2-oxazoline, which is reacted with 1-bromopropane to form 3-methyl-1,2-oxazol-5-ylpropan-1-ol. This intermediate is then reacted with pyrrolidine to form [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]propan-1-ol. This compound is then reacted with 4-oxopentanal to form [2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone.

Scientific Research Applications

[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone has potential applications in various research fields. It has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes. The compound has also been used in studies related to pain management, anxiety, and addiction.

properties

IUPAC Name

[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-9-13(19-15-10)12-3-2-6-16(12)14(17)11-4-7-18-8-5-11/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEQDOIXJCXPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone

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